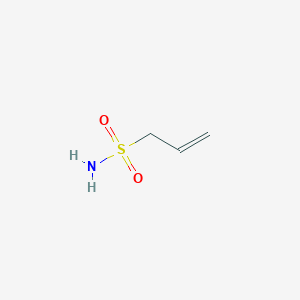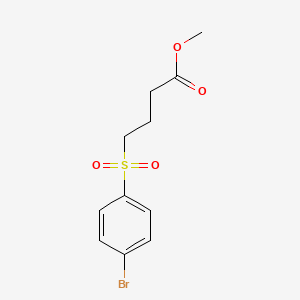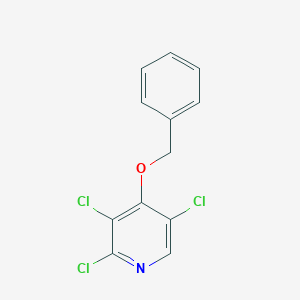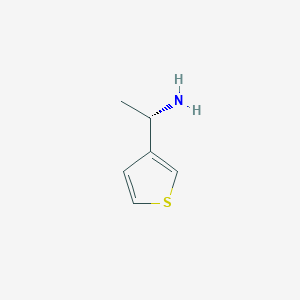
Tert-butyl 2-amino-3-phenylpropanoate
Vue d'ensemble
Description
Tert-butyl 2-amino-3-phenylpropanoate is an organic compound with the molecular formula C13H19NO2. It is a derivative of phenylalanine, an essential amino acid, and is often used in organic synthesis and pharmaceutical research. This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a phenyl group attached to a propanoate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Reduction Method: One efficient protocol for synthesizing tert-butyl 2-amino-3-phenylpropanoate involves the reduction of methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate using sodium borohydride in methanol at -40°C.
Inversion Method: The erythro isomer can be converted into the threo isomer using methanesulfonyl chloride, cesium acetate, and crown ether-18-6.
Industrial Production Methods
Industrial production methods for this compound typically involve the use of tert-butyl hydroperoxide for Csp3-H bond oxidation, C-CN bond cleavage, and C-O bond formation under metal-free conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Tert-butyl 2-amino-3-phenylpropanoate can undergo oxidation reactions, particularly at the amino group.
Reduction: The compound can be reduced to form various derivatives, such as the conversion of the erythro isomer to the threo isomer.
Substitution: The amino group can participate in substitution reactions, forming different amides and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide.
Reduction: Sodium borohydride in methanol is used for reduction reactions.
Substitution: Methanesulfonyl chloride and cesium acetate are used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the amino group.
Reduction: Threo isomer of this compound.
Substitution: Various amides and esters depending on the substituents used.
Applications De Recherche Scientifique
Tert-butyl 2-amino-3-phenylpropanoate has several applications in scientific research:
Biology: The compound is used in the study of amino acid derivatives and their biological activities.
Mécanisme D'action
The mechanism of action of tert-butyl 2-amino-3-phenylpropanoate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of biologically active derivatives. It can also interact with receptors and transporters in biological systems, influencing cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound is similar in structure but contains a methyl ester group instead of a tert-butyl ester group.
L-Phenylalanine tert-butyl ester hydrochloride: This compound is a hydrochloride salt of the tert-butyl ester of phenylalanine.
DL-Phenylalanine tert-butyl ester: This compound is a racemic mixture of the tert-butyl ester of phenylalanine.
Uniqueness
Tert-butyl 2-amino-3-phenylpropanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Propriétés
IUPAC Name |
tert-butyl 2-amino-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOISWWBTZMFUEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347222 | |
| Record name | Phenylalanine, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16367-71-8 | |
| Record name | Phenylalanine, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16367-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylalanine, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-yl]ethanone](/img/structure/B3244789.png)




